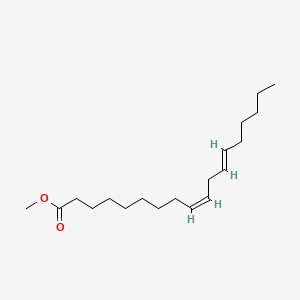

Methyl (9Z,12E)-octadeca-9,12-dienoate

Description

Significance within Lipid Biochemistry and Fatty Acid Research

The significance of Methyl (9Z,12E)-octadeca-9,12-dienoate in lipid biochemistry and fatty acid research stems primarily from its identity as a geometric isomer of linoleic acid, an essential omega-6 fatty acid. The spatial arrangement of the double bonds in fatty acids dictates their physical properties, such as melting point and membrane fluidity, and influences their interaction with enzymes and receptors. The presence of a trans double bond in the 12th position, as seen in this compound, can alter its metabolic processing compared to the all-cis configuration of methyl linoleate (B1235992).

Studies on the metabolism of various geometric isomers of linoleic acid have shown that the presence and position of trans double bonds can impact their conversion to longer-chain polyunsaturated fatty acids. For instance, research in rats has indicated that the conversion of trans-9,cis-12-linoleic acid to arachidonic acid is less efficient than that of all-cis linoleic acid, suggesting that a cis double bond at the 9-position is crucial for this metabolic pathway researchgate.net. While specific studies on the metabolic fate of the (9Z,12E) isomer are less common, it is understood that trans isomers can interact with many of the enzymes involved in the metabolism of cis lipids, sometimes at comparable rates acs.org. The study of such isomers is therefore crucial for understanding the potential health effects of diets containing partially hydrogenated oils, where various trans isomers of fatty acids are present.

Classification and Positional/Geometric Isomerism within Octadecadienoic Acid Methyl Esters

This compound is classified as a polyunsaturated fatty acid methyl ester. It is an isomer of octadecadienoic acid, containing an 18-carbon chain with two double bonds. The nomenclature specifies the location and geometry of these double bonds: one at the 9th carbon (from the carboxyl end) with a cis (Z) configuration, and the other at the 12th carbon with a trans (E) configuration. This non-conjugated diene structure, where the double bonds are separated by a methylene group, is a key feature that distinguishes it from conjugated linoleic acid (CLA) isomers.

The separation and identification of positional and geometric isomers of fatty acid methyl esters are significant challenges in analytical chemistry. Techniques such as gas chromatography (GC), comprehensive two-dimensional GC (GCxGC), and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are employed to resolve these complex mixtures researchgate.netwikipedia.orggoogle.com. The distinct retention times of different isomers on various chromatographic columns allow for their quantification and characterization upm.edu.my.

Distinction from (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate)

The primary distinction between this compound and Methyl (9Z,12Z)-octadeca-9,12-dienoate, commonly known as methyl linoleate, lies in the geometry of the double bond at the 12th position. This single change from cis to trans results in different molecular shapes, which in turn affects their physical and biological properties.

| Property | This compound | Methyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate) |

| Double Bond Geometry | 9-cis, 12-trans | 9-cis, 12-cis |

| Physical State at Room Temp. | Solid nih.gov | Liquid nih.govcapes.gov.br |

| Melting Point | Higher than (9Z, 12Z) isomer | -35 °C capes.gov.br |

| Molecular Shape | Straighter | More bent or "kinked" |

The more linear shape of the trans isomer allows for more efficient packing of the molecules, leading to a higher melting point. In contrast, the bent structure of methyl linoleate disrupts regular packing, resulting in a lower melting point and a liquid state at room temperature nih.govcapes.gov.br. These structural differences also influence their behavior in biological membranes and their recognition by enzymes.

Relationship to Other Conjugated Linoleic Acid (CLA) Isomers

This compound is structurally distinct from conjugated linoleic acid (CLA) isomers. In CLA, the double bonds are conjugated, meaning they are separated by a single bond (e.g., at positions 9 and 11, or 10 and 12) wikipedia.org. In contrast, this compound has a non-conjugated system, with the double bonds at positions 9 and 12 separated by a methylene group.

This difference in double bond arrangement is fundamental to their chemical and biological properties. CLA isomers, such as cis-9, trans-11-CLA (rumenic acid) and trans-10, cis-12-CLA, have been extensively studied for their diverse biological activities, including effects on body composition and carcinogenesis nih.gov. These activities are attributed to their specific conjugated structures.

The synthesis of CLA methyl esters often involves the alkali isomerization of linoleic acid, a process that shifts the double bonds to a conjugated position acs.org. This is a distinct synthetic route from that which would be used to produce a specific non-conjugated isomer like this compound.

| Isomer | Double Bond Positions | Double Bond System |

| This compound | 9, 12 | Non-conjugated |

| cis-9, trans-11-CLA Methyl Ester | 9, 11 | Conjugated |

| trans-10, cis-12-CLA Methyl Ester | 10, 12 | Conjugated |

| trans-9, trans-12-CLA Methyl Ester | 9, 12 | Non-conjugated |

Historical Development of Research on this Isomer and Related Fatty Acid Methyl Esters

The study of linoleic acid and its isomers has a long history, with its essential role in the human diet being recognized in the 1930s and its chemical structure elucidated in 1939 wikipedia.org. Early research into the geometric isomers of fatty acids was driven by the need to understand the chemical changes occurring during the partial hydrogenation of vegetable oils, a process that generates various trans isomers.

A significant milestone in the study of fatty acid isomers was the development of analytical techniques capable of separating them. Early work relied on techniques like infrared spectroscopy to identify trans double bonds nih.gov. The advent of gas chromatography in the mid-20th century revolutionized fatty acid analysis, allowing for the separation of many positional and geometric isomers.

Research on the metabolism of cis,trans isomers of methyl linoleate dates back to at least the 1960s, with studies investigating their effects in rats on fat-deficient diets nih.govcapes.gov.br. These early studies laid the groundwork for understanding how the geometry of fatty acids influences their biological fate. The synthesis of specific positional and geometric isomers of linoleic acid, such as those reported in 1963, provided pure standards for these metabolic and analytical studies acs.org. The discovery of the biological activities of conjugated linoleic acids in the late 1970s further spurred interest in the diverse family of octadecadienoic acid isomers wikipedia.org.

Overview of Research Trajectories and Multidisciplinary Relevance

Research on this compound and its related isomers has followed several key trajectories:

Analytical Chemistry: A major focus of research has been the development of robust analytical methods for the separation and quantification of fatty acid isomers in complex mixtures like food products and biological samples. The use of highly polar capillary GC columns, silver-ion HPLC, and GC-MS has been pivotal in this area researchgate.netgoogle.comupm.edu.my. This compound serves as an important analytical standard in these methods to accurately identify and quantify this specific isomer.

Synthetic Chemistry: The synthesis of pure fatty acid isomers, including this compound, is crucial for conducting detailed biological and analytical studies. Various synthetic strategies have been developed to control the position and geometry of the double bonds, providing researchers with the necessary tools to investigate the specific properties of each isomer.

Biological and Nutritional Science: While the biological effects of this compound are not as well-defined as those of methyl linoleate or CLA isomers, its presence in the diet through processed foods has prompted research into its metabolic fate and potential health implications. Studies on the metabolism of trans fatty acids, in general, contribute to our understanding of how these isomers are incorporated into tissues and how they might influence cellular processes and disease risk aocs.org.

The multidisciplinary relevance of this compound lies in its position at the intersection of these fields. Analytical chemists provide the methods to detect it, synthetic chemists provide the pure compound for study, and biochemists and nutritionists investigate its role in living systems.

Structure

3D Structure

Properties

CAS No. |

20221-27-6 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

methyl (9E,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10+ |

InChI Key |

WTTJVINHCBCLGX-QEFCTBRHSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

Isomeric SMILES |

CCCCC/C=C\C/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Occurrence, Distribution, and Natural Production Pathways

Natural Abundance in Plant Species and Oils

The identification of fatty acid methyl esters in plants is an area of ongoing research. While a wide array of these compounds exists, the specific isomer Methyl (9Z,12E)-octadeca-9,12-dienoate is not commonly reported.

Generic Methyl octadeca-9,12-dienoate has been reported in the plant Pourthiaea arguta. nih.gov However, the specific isomeric configuration was not detailed in the available literature. In studies of Rosa beggeriana Schrenk, various other fatty acid esters have been identified, including ethyl esters like Ethyl (9Z,12Z)-octadeca-9,12-dienoate, but not the specific methyl ester that is the subject of this article. nih.gov Searches for this compound in lemon grass did not yield specific findings.

Table 1: Reported Occurrence of Related Fatty Acid Esters in Select Plants

| Plant Species | Compound Identified | Notes | Source(s) |

| Pourthiaea arguta | Methyl octadeca-9,12-dienoate | Isomer not specified. | nih.gov |

| Rosa beggeriana Schrenk | Ethyl (9Z,12Z)-octadeca-9,12-dienoate | An ethyl ester, not a methyl ester. | nih.gov |

| Rosa beggeriana Schrenk | Ethyl (9E,12E)-octadeca-9,12-dienoate | An ethyl ester, not a methyl ester. | nih.gov |

Identification in Microbial Fermentation Products

Microorganisms are a significant source of diverse bioactive compounds, including fatty acid derivatives. The genus Streptomyces, in particular, is known for producing a wide range of metabolites.

Methyl octadeca-9,12-dienoate , without specific isomer designation, has been reported as a metabolite of Streptomyces piomogenus. nih.gov Research into other species, such as Streptomyces thermolilacinus, has led to the identification of the related isomer Methyl (9Z,12Z)-octadeca-9,12-dienoate. researchgate.net This highlights the capability of microbes to synthesize various isomers of methyl octadecadienoate, though specific documentation for the (9Z, 12E) isomer from Streptomyces piomogenus is not available in the provided search results.

Detection in Animal-Derived Products

The presence of this compound in animal-derived products is primarily linked to the biohydrogenation of linoleic acid in ruminants. The parent fatty acid, cis-9, trans-11 octadecadienoic acid (a type of conjugated linoleic acid or CLA), is found in relative abundance in the milk and tissue fat of ruminants. nih.gov

The analytical identification of this fatty acid is routinely accomplished through its conversion to a more volatile fatty acid methyl ester (FAME) for analysis. researchgate.net Therefore, this compound is the specific chemical form detected in laboratory analyses of ruminant fat and milk fat. Advanced analytical techniques are required to separate the various CLA isomers. researchgate.net These methods include:

Gas Chromatography (GC): Utilizes long (e.g., 100-meter), highly polar capillary columns to separate the different FAME isomers. researchgate.net

Silver Ion-High Performance Liquid Chromatography (Ag+-HPLC): A technique used to fractionate FAMEs based on the number, position, and geometry of their double bonds. researchgate.net

Silver Ion-Thin-Layer Chromatography (Ag+-TLC): Used in combination with GC to analyze CLA and trans-18:1 isomers, which can be precursors to CLA in biological systems. researchgate.net

Through these methods, this compound is identified and quantified as the primary marker for its corresponding acid in these animal products.

Factors Influencing Natural Isomer Profile and Abundance

The quantity and specific isomeric profile of conjugated linoleic acids, and by extension their methyl esters, in natural products are not static. They are influenced by a combination of dietary, microbial, and genetic factors.

Dietary Factors: The diet of ruminant animals is a primary determinant of the CLA content in their milk and meat. nih.govresearchgate.net Diets rich in linoleic acid, the precursor fatty acid, lead to higher concentrations of cis-9, trans-11 CLA. nih.gov Supplementing animal feed with oilseeds is a known strategy to increase the CLA content in dairy and meat products. researchgate.net

Microbial Activity: The formation of cis-9, trans-11 octadecadienoic acid is a direct result of the partial biohydrogenation of linoleic acid by bacteria within the rumen of animals like cattle. nih.govresearchgate.net The state of the rumen environment is critical; dysfunctional rumen conditions can alter the biohydrogenation pathways, leading to the production of different isomers, such as those containing a trans-10 double bond. researchgate.net

Table 2: Key Factors Affecting CLA Isomer Abundance

| Factor | Influence | Example | Source(s) |

| Diet | Modulates the amount of precursor fatty acids available for conversion. | Feeding ruminants oilseeds increases CLA levels in milk fat. | nih.gov, researchgate.net |

| Microbial Action | Rumen bacteria convert linoleic acid into cis-9, trans-11 CLA. | The biohydrogenation pathway in a healthy rumen favors t11-containing fatty acids. | nih.gov, researchgate.net |

| Genetics | The animal's inherent biological makeup affects fatty acid metabolism. | Different breeds of cattle can produce milk with varying CLA concentrations. | nih.gov, researchgate.net |

| Environmental Conditions | Physical parameters can alter reaction pathways and enzyme activity. | In chemical synthesis, temperature is a key factor in determining the resulting isomer profile. | rifst.ac.ir |

Biosynthesis and Enzymatic Mechanisms in Biological Systems

Pathways for De Novo Synthesis in Microorganisms and Plants

While some organisms can synthesize linoleic acid de novo, the direct de novo synthesis of conjugated linoleic acids, including the (9Z,12E)-isomer, is not the primary pathway. nih.gov Instead, microorganisms and plants first synthesize precursor fatty acids, which are then modified to form CLA. nih.govfrontiersin.org

In plants, the biosynthesis of the precursor linoleic acid involves a series of well-established enzymatic steps. frontiersin.org The process begins with de novo fatty acid synthesis in the plastids to produce oleic acid (18:1). This oleic acid is then desaturated to form linoleic acid (18:2). frontiersin.org Similarly, certain microorganisms are capable of producing linoleic acid from simpler substrates. For instance, the astigmatid mite Carpoglyphus lactis has been shown to produce linoleic acid de novo from acetyl-CoA, as demonstrated by experiments using 13C-labeled glucose. nih.gov

The formation of Methyl (9Z,12E)-octadeca-9,12-dienoate itself is typically a result of the biotransformation of these pre-existing fatty acids by specific microbial enzymes. nih.gov The final methylation step to form the methyl ester often occurs during extraction and analysis procedures, such as gas chromatography preparation, rather than as a primary biological process. acs.orgnih.gov

Role of Desaturase and Isomerase Enzymes in Double Bond Formation and Isomerization

The creation of the conjugated double bond system in this compound from its non-conjugated precursors is a critical enzymatic step, primarily catalyzed by isomerases. Desaturase enzymes are crucial for synthesizing the initial precursor, linoleic acid.

Desaturase enzymes introduce double bonds into fatty acid chains. For example, Δ9-desaturase is responsible for converting stearic acid to oleic acid and also plays a role in converting vaccenic acid to the cis-9, trans-11 CLA isomer in ruminant mammary glands. nih.govresearchgate.net The synthesis of the linoleic acid precursor (cis-9, cis-12-octadecadienoic acid) from oleic acid is also a desaturase-dependent step. frontiersin.org While desaturases are vital for producing the substrate for CLA synthesis, the key transformation to a conjugated system is handled by isomerases. wikipedia.org Some studies have explored the interaction of CLA isomers with desaturase activity, noting that CLA can inhibit enzymes like Δ5- and Δ6-desaturase through substrate competition. nih.govresearchgate.net

Isomerase enzymes, specifically linoleate (B1235992) isomerases, are responsible for converting the non-conjugated double bonds of linoleic acid into a conjugated system. wikipedia.org These enzymes belong to the family of cis-trans isomerases and catalyze the reaction that shifts the double bonds to form various CLA isomers. wikipedia.org

The formation of conjugated dienes like CLA is catalyzed by specific enzymes, which vary among different microorganisms.

Linoleate Isomerase: This is the most well-known enzyme responsible for CLA production. It directly converts linoleic acid into a conjugated isomer. wikipedia.orgnih.gov The enzyme from the rumen bacterium Butyrivibrio fibrisolvens was one of the first to be identified and is known to convert linoleic acid to cis-9, trans-11 CLA. nih.govwikipedia.org The linoleate isomerase from Propionibacterium acnes specifically produces the trans-10, cis-12 CLA isomer from linoleic acid. pnas.orgnih.gov These enzymes are often membrane-bound proteins. nih.gov

Multienzyme Systems: In some lactic acid bacteria, such as Lactobacillus plantarum, CLA formation is not a single-step reaction but a multi-step process involving a cascade of three different enzymes. nih.govasm.orgasm.org This system includes:

CLA Oleate (B1233923) Hydratase (CLA-HY): Catalyzes the hydration of linoleic acid at the Δ9 position to form 10-hydroxy-cis-12-octadecenoic acid. asm.orgasm.org

CLA Short-Chain Dehydrogenase (CLA-DH): Dehydrogenates the 10-hydroxy intermediate to produce 10-oxo-cis-12-octadecenoic acid. asm.orgasm.org

CLA Acetoacetate (B1235776) Decarboxylase (CLA-DC): Isomerizes the 10-oxo intermediate at the Δ12 position to yield 10-oxo-trans-11-octadecenoic acid, which is then converted to CLA. asm.orgasm.org

| Enzyme/System | Source Organism(s) | Primary Product(s) | Reference |

|---|---|---|---|

| Linoleate Isomerase (LAI) | Butyrivibrio fibrisolvens, Propionibacterium acnes | cis-9,trans-11-CLA; trans-10,cis-12-CLA | nih.govnih.gov |

| Multienzyme System (CLA-HY, CLA-DH, CLA-DC) | Lactobacillus plantarum | cis-9,trans-11-CLA and other isomers | nih.govasm.orgasm.org |

| Myosin-Cross-Reactive Antigen (MCRA) | Lactobacillus reuteri | Hydroxy fatty acids, CLA | nih.govnih.gov |

The conversion of linoleic acid (which has a cis-9, cis-12 double bond configuration) to a conjugated isomer like this compound involves the isomerization of the double bond at the 12th carbon from cis to trans and a shift in its position to become conjugated with the bond at the 9th carbon. encyclopedia.pub

The general mechanism for linoleate isomerases involves the abstraction of a hydrogen atom from the C-11 position of linoleic acid. pnas.org This creates a pentadienyl radical or anionic intermediate, which allows for the subsequent shift of the double bond. The re-hydrogenation at either C-9 or C-13 then results in the formation of a conjugated diene system. pnas.org

In the case of the multi-enzyme pathway found in Lactobacillus plantarum, the isomerization is more complex. The pathway proceeds through hydration and dehydrogenation to form a 10-oxo intermediate. asm.orgasm.org The final enzyme in this cascade, CLA-DC, catalyzes the isomerization at the Δ12 site to produce a trans double bond. asm.org While much of the research has focused on the production of the cis-9, trans-11 and trans-10, cis-12 isomers, these enzymatic systems possess the capability to produce a variety of positional and geometric isomers. nih.govnih.gov

Precursors and Intermediates in the Biosynthetic Cascade

The biosynthesis of this compound relies on the availability of specific precursor molecules that can be enzymatically converted.

The primary and most direct precursor for the synthesis of most CLA isomers is linoleic acid (cis-9, cis-12-octadecadienoic acid). nih.gov Many microorganisms, including various species of Lactobacillus, Pediococcus, and Propionibacterium, utilize free linoleic acid as a substrate for conversion into CLA. nih.govnih.govnih.gov

Another significant precursor is ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), which is the main fatty acid component of castor oil. tandfonline.comnih.govresearchgate.net Certain strains of Lactobacillus plantarum can convert ricinoleic acid into CLA. tandfonline.comnih.gov This conversion can occur via two potential pathways: a direct dehydration at the C-11 position or a dehydration at the C-12 position to first form linoleic acid, which is then isomerized. nih.govtandfonline.com The conversion often requires a lipase (B570770) to first hydrolyze ricinoleic acid from its triglyceride form in castor oil. tandfonline.comtandfonline.com Consequently, ricinoleic acid methyl ester can also serve as a substrate in the presence of lipase. tandfonline.com

During the multi-step conversion process in some bacteria, several intermediates are formed. In Lactobacillus plantarum, the conversion of linoleic acid to CLA proceeds through hydroxy and oxo fatty acid intermediates, including:

10-hydroxy-cis-12-octadecenoic acid nih.govnih.govasm.org

10-oxo-cis-12-octadecenoic acid nih.govnih.gov

10-oxo-trans-11-octadecenoic acid nih.govnih.gov

| Compound Type | Compound Name | Role in Biosynthesis | Reference |

|---|---|---|---|

| Precursor | Linoleic acid | Primary substrate for isomerization | nih.gov |

| Precursor | Ricinoleic acid | Alternative substrate, converted to CLA | tandfonline.comnih.gov |

| Precursor | Ricinoleic acid methyl ester | Substrate in the presence of lipase | tandfonline.com |

| Intermediate | 10-hydroxy-cis-12-octadecenoic acid | Product of CLA-HY hydration step | nih.govnih.govasm.org |

| Intermediate | 10-oxo-cis-12-octadecenoic acid | Product of CLA-DH dehydrogenation step | nih.govnih.gov |

Genetic and Molecular Regulation of Biosynthetic Pathways

The production of CLA in microorganisms is a regulated process controlled at the genetic level. The expression of the enzymes involved is often induced by the presence of the substrate.

In Propionibacterium acnes, the gene encoding the linoleate isomerase is designated as lai. nih.gov Cloning and expression of this gene confirmed its function in producing t10,c12-CLA. nih.gov

In Lactobacillus plantarum, the genes for the multi-enzyme pathway are organized in a cla operon. asm.orgasm.org This operon includes the genes cla-hy (for CLA oleate hydratase), cla-dh (for CLA short-chain dehydrogenase), and cla-dc (for CLA acetoacetate decarboxylase). asm.orgasm.org

The regulation of this cla operon has been elucidated. A transcriptional regulator from the LysR family, named LttR , directly controls the expression of the operon. asm.org The LttR protein binds to the promoter region of the cla operon and activates its transcription. asm.org The transcription of the lttR gene itself is autoregulated and is induced by the presence of linoleic acid in the environment. asm.org This suggests that linoleic acid acts as a signaling molecule, indicating to the bacterium that the substrate for CLA production is available, thereby upregulating the necessary biosynthetic machinery as a potential detoxification mechanism. asm.orgasm.org

Metabolism and Biotransformation in Non Human Organisms and in Vitro Systems

Catabolic Pathways and Degradation Products of Fatty Acid Methyl Esters

The breakdown of fatty acid methyl esters like Methyl (9Z,12E)-octadeca-9,12-dienoate can occur through both non-enzymatic oxidative processes and specific enzymatic actions.

This compound, as a polyunsaturated fatty acid ester, is susceptible to autoxidation, a process initiated by reactive oxygen species that leads to the formation of primary oxidation products, namely hydroperoxides. The degradation of linoleic acid methyl ester is enhanced in the presence of certain inorganic surfaces, which accelerate the reaction of these peroxide intermediates. nih.gov Continued oxidation leads to a cascade of secondary degradation products.

Studies on autoxidized methyl linoleate (B1235992) have identified a range of these secondary products. In one study where methyl linoleate hydroperoxides were incubated under aerobic conditions, the major degradation products found included hexanal, methyl octanoate, and 8-formyl methyl octanoate. Furan (B31954) fatty acid esters have also been identified as secondary autoxidation products of methyl esters of conjugated linoleic acid (CLA), a related class of compounds. For instance, the autoxidation of methyl 9,12-epoxyoctadeca-9,11-dienoate, a furan fatty acid ester derived from CLA methyl ester, yields products such as 5-hexyl-2-furaldehyde and methyl 8-oxooctanoate. nih.gov

Identified Autoxidation Products of Methyl Linoleate and Related Esters

| Precursor Compound | Identified Oxidation Product | Reference |

|---|---|---|

| Methyl Linoleate (ML) | Hexanal | nih.gov |

| Methyl Linoleate (ML) | Methyl octanoate | nih.gov |

| Methyl Linoleate (ML) | 8-Formyl methyl octanoate | nih.gov |

| Methyl Linoleate (ML) | Hydroperoxides | nih.gov |

| Methyl Linoleate (ML) | Carbonyls | nih.gov |

| Methyl 9,12-epoxyoctadeca-9,11-dienoate | 5-Hexyl-2-furaldehyde | nih.gov |

| Methyl 9,12-epoxyoctadeca-9,11-dienoate | Methyl 8-oxooctanoate | nih.gov |

The primary enzymatic step in the catabolism of this compound is the hydrolysis of its ester bond. This reaction is catalyzed by enzymes known as hydrolases, specifically lipases and esterases, which cleave the ester linkage to release the free fatty acid (linoleic acid) and methanol (B129727). byjus.com This process is fundamental for the fatty acid to enter cellular metabolic pools.

In vitro studies have demonstrated this process effectively. For example, lipases from sources like Candida rugosa are used to hydrolyze conjugated linoleic acid l-menthyl esters, a similar substrate. nih.gov The presence of water is crucial for this hydrolytic reaction. In some biological contexts, such as in eukaryotic cells, cellular esterases, including serine esterases, are responsible for this hydrolysis, converting epoxy fatty esters into their more active carboxylic acid forms. nih.gov The efficiency of this hydrolysis can be influenced by the reaction environment; for instance, lipase-catalyzed hydrolysis of oil can be modeled as a diffusion-reaction process, especially when the enzyme is immobilized. mdpi.com

Anabolic Fates: Incorporation into Complex Lipids (e.g., phospholipids (B1166683), triglycerides, cholesteryl esters – in vitro/non-human context)

Following enzymatic hydrolysis, the released linoleic acid can be activated and incorporated into more complex cellular lipids. A key mechanism for this is the conversion of the free fatty acid into its acyl-CoA derivative (linoleyl-CoA). This activated form serves as the primary donor for acylation reactions.

In vitro studies using rat liver membranes have shown that linoleyl-CoA can be used to synthesize linoleyl-phosphatidylcholine, demonstrating direct incorporation into phospholipids. nih.gov This process is crucial for modifying the fatty acid composition of cell membranes. Further evidence comes from studies on BALB/C mouse epidermis where topically applied fatty acid methyl esters were found to penetrate into living cells and enter metabolic pathways. Specifically, methyl oleate (B1233923) application led to the replacement of linoleate with oleate in both acylglucosylceramide and phosphatidylethanolamine (B1630911), indicating that the exogenous ester is hydrolyzed and its fatty acid is used for the synthesis of complex lipids. nih.gov In eukaryotic cells, the synthesis and subsequent methylation of phosphatidylethanolamine to form phosphatidylcholine is a key process in the formation of lipid droplets. researchgate.net

Elongation and Desaturation Processes Involving the Methyl Ester

Once the linoleic acid moiety from this compound is incorporated into the cell's fatty acid pool (typically as acyl-CoA), it can undergo further enzymatic modification through elongation and desaturation. These pathways produce longer-chain and more highly unsaturated fatty acids.

Linoleic acid (18:2n-6) is the precursor for the synthesis of other omega-6 fatty acids. The metabolic pathway involves a series of reactions catalyzed by elongase (ELOVL) and desaturase (FADS) enzymes. nih.gov For example, linoleic acid is first desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (18:3n-6). This is followed by an elongation step mediated by an elongase (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6), which is then desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (20:4n-6). nih.govnih.gov

Studies in essential fatty acid-deficient rats showed that administration of methyl linoleate led to a significant increase in the relative content of other omega-6 fatty acids like arachidonic acid (20:4ω6), 22:4ω6, and 22:5ω6 in red blood cell phospholipids, indicating active elongation and desaturation of the administered linoleate. nih.gov

Comparative Metabolic Studies Across Different Model Organisms (e.g., mouse epidermis, specific microorganisms)

The metabolism of this compound and its parent fatty acid varies across different organisms.

Mouse Epidermis: In neonatal BALB/C mouse epidermis, topically applied fatty acid methyl esters are readily metabolized. They are incorporated into endogenous complex lipids, significantly altering the fatty acid profile of key structural lipids like acylglucosylceramides and phospholipids such as phosphatidylethanolamine. nih.gov This demonstrates a direct pathway from an external methyl ester to the modification of structural lipids in mammalian skin.

Microorganisms: Bacteria and protozoa exhibit diverse metabolic capabilities for linoleic acid. In the human gut and in ruminants, bacteria metabolize linoleic acid through biohydrogenation pathways. nih.govnih.gov This process can involve isomerization to conjugated linoleic acids (CLA) and subsequent reduction to vaccenic acid (trans-11-18:1) and finally to stearic acid (18:0). nih.gov Different bacteria show different routes; for example, Roseburia species can hydrate (B1144303) linoleic acid to a hydroxy fatty acid, which can then be a precursor for CLA synthesis by the wider microbial community. nih.gov Rumen bacteria and protozoa metabolize linoleic acid into different isomers of CLA, with bacteria being primarily responsible for the complete hydrogenation to stearic acid. nih.gov The presence of certain fatty acid methyl esters can also be used as biomarkers to identify different types of bacteria (aerobic, anaerobic) in environmental samples like wastewater. nih.gov

This comparative view highlights that while mammalian cells tend to incorporate the fatty acid into complex lipids and modify it through desaturation and elongation, microbial communities often engage in saturation pathways (biohydrogenation) or other transformations like hydration.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Isomeric Resolution

Chromatographic methods are fundamental in separating the intricate mixtures of FAME isomers. The choice of technique depends on the complexity of the sample and the required resolution.

Gas chromatography is a cornerstone technique for the analysis of FAMEs. For the challenging separation of geometric and positional isomers of octadecadienoates, standard capillary columns are often insufficient. nih.gov The necessary selectivity is achieved using long, highly polar capillary columns. cabidigitallibrary.org

Specialized columns, such as those with 100% poly(biscyanopropyl siloxane) stationary phases (e.g., CP-Sil 88™, SP-2380, and BPX-70™), are the preferred tools. nih.govaocs.orgresearchgate.net These phases provide high polarity, enabling the separation of isomers based on subtle differences in their structure, such as the cis/trans configuration and the position of the double bonds. researchgate.net For instance, in a commercial CLA sample, a 100-meter SP-2380 column can separate the major cis,trans and trans,cis isomers, although some co-elution may still occur. researchgate.net The trans isomer, Methyl (9Z,12E)-octadeca-9,12-dienoate, generally has a different retention time compared to its all-cis (9Z,12Z) counterpart on polar columns.

However, the high polarity that enables these separations also presents challenges. Small variations in the stationary phase polarity, which can be affected by column manufacturing, age, or conditioning, can alter the reproducibility of separations. nih.gov To counteract this, a method has been developed to adjust the elution temperature to compensate for selectivity variations, ensuring consistent and optimal separation of isomers like trans fatty acids (TFA). nih.gov

Table 1: GC Columns and Conditions for FAME Isomer Analysis

| Column Type | Stationary Phase | Typical Dimensions | Application Notes | References |

|---|---|---|---|---|

| BPX-70 | Cyanopropyl Polysiloxane | 120 m x 0.25 mm; 0.25 µm film | Effective for separating various CLA methyl esters, including cis,cis and trans,trans isomers. | aocs.org |

| CP-Sil 88™ | 100% Poly(biscyanopropyl siloxane) | 100 m | A standard for analyzing trans fatty acids, providing high selectivity for geometric and positional isomers. | aocs.org |

| SP-2380 | Poly(biscyanopropyl siloxane) | 100 m | Used for detailed separation of commercial CLA mixtures, resolving four major isomer peaks. | researchgate.net |

| HP-88 | High Polarity Cyanopropyl Siloxane | - | Used for general FAME analysis, separating based on carbon number and unsaturation. | researchgate.net |

High-Performance Liquid Chromatography (HPLC), particularly silver-ion HPLC (Ag+-HPLC), is a powerful technique for resolving complex mixtures of CLA isomers that can be difficult to separate by GC alone. aocs.orgnih.gov This method exploits the ability of silver ions (Ag+) complexed to a solid support (often silica) to form reversible charge-transfer complexes with the π-electrons of double bonds.

The separation mechanism is highly sensitive to the geometry and position of the double bonds. oup.com Generally, isomers with trans double bonds elute before their cis counterparts due to weaker interactions with the silver ions. The elution order for geometric isomers is typically trans,trans < cis/trans < cis,cis. nih.gov This allows for the differentiation of this compound from other isomers like the (9Z,12Z), (9E,12E), and (9E,12Z) forms.

Typical mobile phases consist of hexane (B92381) modified with a small percentage of a more polar solvent like acetonitrile (B52724). nih.govoup.com For instance, a mobile phase of hexane/acetonitrile (99.9:0.1, v/v) is commonly used. nih.gov Detection is often performed using a UV detector set to 233-234 nm, the characteristic absorbance wavelength for conjugated dienes. oup.comjafs.com.pl The use of two silver-ion columns in series can enhance the separation of all positional and geometric CLA isomers. jafs.com.pl

Table 2: Ag+-HPLC Separation Characteristics for CLA Isomers

| Parameter | Description | Details | References |

|---|---|---|---|

| Stationary Phase | Silver-ion impregnated silica (B1680970) columns | ChromSpher 5 µm Lipids columns are commercially available options. | jafs.com.pl |

| Mobile Phase | Non-polar solvent with polar modifier | A common choice is n-hexane with 0.0125% acetonitrile and 1.6% acetic acid. | jafs.com.pl |

| Elution Order | Based on double bond geometry | trans,trans isomers elute first, followed by cis/trans (or trans/cis), and finally cis,cis isomers. | nih.govjafs.com.pl |

| Detection | UV Spectrophotometry | Set at λ=234 nm for conjugated dienes. | jafs.com.pl |

Supercritical Fluid Chromatography (SFC) offers a valuable alternative to GC and HPLC for the analysis of FAMEs. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase, which provides low viscosity and high diffusivity, leading to faster separations and reduced consumption of organic solvents. researchgate.net

In SFC, the separation of FAMEs on a silica column is primarily governed by the number of unsaturated groups, with retention increasing with the number of double bonds. rsc.org This allows for the separation of saturated and unsaturated esters. The chain length has a surprisingly negligible effect on retention on silica columns. rsc.org SFC can be coupled with various detectors, including the universal flame ionization detector (FID) and mass spectrometry (MS), making it a versatile tool for analyzing complex lipid mixtures. researchgate.netrsc.org While less common than GC or HPLC for routine CLA analysis, SFC is particularly attractive for separating involatile compounds and offers resolution comparable to high-temperature GC. rsc.org

Spectroscopic Characterization for Structural Elucidation and Isomer Identification

While chromatography separates isomers, spectroscopy is essential for their definitive identification and structural elucidation. Mass spectrometry and nuclear magnetic resonance provide detailed information about molecular weight, fragmentation, and the precise arrangement of atoms within the molecule.

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is an indispensable tool for confirming the identity of FAME isomers. taylorfrancis.comnih.gov It provides information on the molecular weight and the fragmentation patterns that are characteristic of the molecule's structure.

Electron Ionization (EI): In GC-EI-MS, FAMEs produce a series of fragment ions. While the molecular ion [M]+ at m/z 294 for methyl octadecadienoates is often weak or absent, characteristic fragment ions help in identification. nih.govnist.gov However, the EI mass spectra of positional and geometric isomers of CLA methyl esters are very similar, making it difficult to distinguish them based on EI data alone. taylorfrancis.com

Chemical Ionization (CI): Positive Chemical Ionization (PCI) is a softer ionization technique that typically produces a more abundant protonated molecule [M+H]+. nih.gov MS/MS analysis of this precursor ion can reveal characteristic fragmentation patterns that help deduce the structure and position of double bonds. nih.gov CI is considered more suitable for the quantitative analysis of fatty acids due to its ability to use specific ions for monitoring. nih.gov

For unambiguous determination of double bond positions, derivatization techniques are often employed prior to GC-MS analysis. The formation of 4,4-dimethyloxazoline (DMOX) derivatives or 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) adducts yields mass spectra with diagnostic ions that clearly indicate the original locations of the double bonds. aocs.org

Table 3: Mass Spectrometry Data for Methyl Octadecadienoate

| Technique | Ionization Mode | Key Ion (m/z) | Significance | References |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 294 | Molecular Ion [M]⁺ (often weak) | |

| GC-MS | Electron Ionization (EI) | 67, 81, 95 | Common fragments for C18 dienoic esters, but not isomer-specific. | nih.gov |

| GC-MS | Chemical Ionization (CI) | 295 | Protonated Molecule [M+H]⁺ | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C-NMR), is arguably the most powerful technique for the unequivocal identification and quantification of CLA isomers in complex mixtures without derivatization. aocs.orgpsu.edu It provides detailed information about the carbon skeleton of the molecule.

The chemical shifts of the olefinic carbons in the ¹³C-NMR spectrum are highly sensitive to the cis/trans geometry and the position of the conjugated double bond system. researchgate.netscribd.com This allows for the clear differentiation of isomers like this compound from its (9Z,11E), (10E,12Z), and other positional and geometric counterparts. scribd.com For example, the ¹³C-NMR spectra for Me 9c,11t-CLA and Me 10t,12c-CLA show distinct and assignable resonances for each carbon atom. researchgate.net By comparing the spectra of unknown mixtures to those of authenticated standards or published data, researchers can identify and quantify each isomer present. psu.eduscribd.com Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can further confirm the structural assignments. researchgate.netscribd.com

Table 4: Illustrative ¹³C-NMR Chemical Shifts for Olefinic Carbons in CLA Methyl Ester Isomers

| Isomer | Carbon Position | Approximate Chemical Shift (ppm) | References |

|---|---|---|---|

| Methyl 9Z,11E-octadecadienoate | C-9 | ~125.5 | scribd.com |

| C-10 | ~130.5 | scribd.com | |

| C-11 | ~134.5 | scribd.com | |

| C-12 | ~128.0 | scribd.com | |

| Methyl 10E,12Z-octadecadienoate | C-10 | ~129.0 | scribd.com |

| C-11 | ~133.0 | scribd.com | |

| C-12 | ~125.0 | scribd.com | |

| C-13 | ~131.5 | scribd.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The analysis relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

The FT-IR spectrum of a fatty acid methyl ester (FAME) like this compound is characterized by several key absorption peaks. A strong absorption band is typically observed around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group.

The geometry of the double bonds gives rise to distinct signals. The presence of a trans double bond results in a characteristic absorption band around 966 cm⁻¹. For conjugated diene systems, such as the one found in this molecule, specific bands can appear between 948 and 985 cm⁻¹. nih.gov It is important to note that the trans-alkene band at 966 cm⁻¹ can overlap with the bands from the conjugated dienes, which requires careful interpretation of the spectra. nih.gov The cis double bond typically shows a weaker band around 720 cm⁻¹. The presence of both cis and trans configurations in this compound will be reflected in these specific regions of the FT-IR spectrum, allowing for its structural elucidation. researchgate.netpcbiochemres.com

Table 1: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |

| C=O (Ester) | Stretching | ~1742 | |

| C=C (trans) | Out-of-plane bending | ~966 | nih.gov |

| C=C (Conjugated Diene) | Various | 948 - 985 | nih.gov |

| C-H (of C=C) | Stretching | 3000 - 3100 | |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a particularly useful method for analyzing compounds with conjugated double bond systems, such as this compound. The conjugated π-electron system in the molecule absorbs UV light, leading to electronic transitions.

The key analytical feature is the specific wavelength of maximum absorbance (λmax). For conjugated dienes, the λmax is typically in the range of 230-240 nm. Specifically for conjugated linoleic acid (CLA) isomers, including the parent acid of this compound, the UV absorbance is characteristically found at 234 nm. aocs.org This distinct absorption allows for both detection and quantification. The intensity of the absorbance, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the compound, making UV-Vis spectroscopy a straightforward tool for quantitative analysis, often used as a detection method for High-Performance Liquid Chromatography (HPLC). aocs.org

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective analysis of this compound, especially within complex matrices, necessitates robust sample preparation and often derivatization. These steps are designed to convert the analyte into a form that is more suitable for chromatographic analysis, typically by increasing its volatility and thermal stability for gas chromatography (GC).

Base-Catalyzed Methylation: This is a widely used technique for preparing fatty acid methyl esters (FAMEs) from lipids. Base-catalyzed transesterification is generally preferred over acid-catalyzed methods for conjugated fatty acids because it minimizes the risk of double bond isomerization or the creation of methoxy (B1213986) artifacts. nih.govaocs.org Common reagents include sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol (B129727). nih.govnih.gov The process involves dissolving the lipid sample in a solvent like toluene (B28343) or n-hexane, adding the methanolic base, and heating for a short period. aocs.org For instance, a lipid sample can be dissolved in toluene and 0.5 M sodium methoxide in methanol, then heated to 50°C for 10 minutes to achieve methylation. aocs.org While effective for esterified lipids, base-catalyzed methods like those using NaOCH₃ may not methylate free fatty acids. nih.gov

Trimethylsilyl (B98337) (TMS) Derivatization: Silylation is another common derivatization strategy that replaces active hydrogen atoms on functional groups like carboxyl and hydroxyl groups with a trimethylsilyl (Si(CH₃)₃) group. This process increases the volatility and reduces the polarity of the analyte, making it ideal for GC analysis. restek.comyoutube.com

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

(Trimethylsilyl)diazomethane (TMS-DM) nih.gov

Trimethyl sulfonium (B1226848) hydroxide (TMSH) nih.gov

The reaction typically involves heating the sample with the reagent. For example, an acid can be combined with BSTFA and 1% trimethylchlorosilane (TMCS) and heated at 60°C for 60 minutes. restek.com Automated online derivatization methods using TMSH have been developed, significantly improving throughput and standardization for GC-MS analysis. nih.gov

Quantitative Analysis Approaches in Diverse Biological and Food Matrices

The quantification of this compound in various samples is critical for understanding its distribution and relevance. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common analytical approach.

In Food Matrices: The analysis in food products like milk, bakery goods, and oils requires an initial lipid extraction followed by derivatization to FAMEs. nih.govnih.gov For quantitative analysis, an internal standard, such as heptadecanoic acid (C17:0), is often added to the sample before derivatization. jst.go.jpnih.gov This allows for accurate quantification by correcting for variations in sample preparation and injection volume. For example, a method for quantifying conjugated linoleic acid (CLA) in foods using BF₃-methanol for derivatization and heptadecanoic acid as an internal standard reported a high recovery rate of 99.7%. jst.go.jp Different methylation methods can yield varying results; a study comparing methods for milk fat analysis found that a combined approach using methanolic HCl followed by NaOCH₃ gave higher yields for CLA and polyunsaturated fatty acids compared to a BF₃ method. nih.gov

In Biological Matrices: Similar principles apply to the analysis in biological samples such as rumen fluid or plasma. nih.govnih.gov After extraction and derivatization, GC-MS is frequently employed for its high sensitivity and selectivity. The use of automated systems can enhance reproducibility, with studies reporting acceptable relative standard deviations (RSD) of less than 20% for fatty acid quantification in biological matrices using automated TMSH derivatization. nih.gov

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

| Derivatization Method | Common Reagents | Advantages | Disadvantages | Suitable Matrices | Reference |

| Base-Catalyzed Methylation | NaOCH₃, KOH in Methanol | Fast reaction; Minimizes isomerization of conjugated dienes. | Does not methylate free fatty acids; Can be sensitive to water. | Milk, Rumen, Oils, General Lipids | nih.govaocs.org |

| Acid-Catalyzed Methylation | BF₃-Methanol, HCl-Methanol | Methylates both free fatty acids and esterified lipids. | Can cause isomerization and create artifacts with conjugated dienes. | General Lipids, Foods | nih.govjst.go.jp |

| Trimethylsilyl (TMS) Derivatization | BSTFA, MSTFA, TMSH | Increases volatility for GC; Can be automated for high throughput. | Can derivatize other functional groups; Reagents are sensitive to moisture. | Urine, Plasma, General Biological Samples | restek.comyoutube.comnih.gov |

Development and Validation of Novel Analytical Platforms

Research continues to advance analytical platforms for fatty acid analysis, aiming for higher sensitivity, improved resolution of isomers, and greater efficiency.

One area of development is in high-throughput analysis. An automated online derivatization method using trimethyl sulfonium hydroxide (TMSH) for GC-MS has been developed and validated. In this platform, a robotic autosampler performs the derivatization for each sample individually just before injection, which standardizes data collection and reduces manual labor. nih.gov

Another innovative approach involves derivatization to enhance detection by methods other than MS. A highly sensitive method was developed based on the derivatization of fatty acids, including conjugated linoleic acid, with 9-anthryldiazomethane (B78999) to form 9-anthrylmethyl esters. researchgate.net These derivatives are fluorescent, allowing for their separation by reversed-phase high-performance liquid chromatography (RP-HPLC) with highly sensitive fluorescence detection. This method enables clear resolution of individual fatty acid isomers and has been successfully applied to the analysis of milk and dairy products. researchgate.net Such platforms provide powerful alternatives to traditional GC-based methods, especially for complex isomer mixtures.

Biological Activities and Mechanistic Studies in Vitro and Non Human in Vivo Models

Modulation of Cellular Signaling Pathways and Gene Expression

Research into the molecular mechanisms of conjugated linoleic acids suggests a significant role in modulating key cellular signaling pathways involved in inflammation and cellular metabolism. While direct evidence for Methyl (9Z,12E)-octadeca-9,12-dienoate is not extensively documented, studies on other CLA isomers and related molecules indicate potential interactions with pathways such as NF-κB and MAPK.

For instance, a related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to inhibit the lipopolysaccharide (LPS)-stimulated nuclear translocation of NF-κB (p65) in RAW 264.7 macrophage cells. mdpi.comresearchgate.netnih.gov This inhibition is crucial as the NF-κB pathway is a primary regulator of the expression of pro-inflammatory genes. mdpi.com Furthermore, 13-KODE was also found to suppress the activation of mitogen-activated protein kinases (MAPKs), including pERK1/2, pJNK, and p-p38, which are also central to the inflammatory response. mdpi.com

Studies on a mixture of CLA isomers have also demonstrated effects on gene expression related to inflammation. In cultured endothelial cells, low concentrations of both cis-9, trans-11 and trans-10, cis-12 CLA isomers were found to decrease the relative expression of genes for PPARα, COX-2, and IL-6. mdpi.com However, at higher concentrations, these CLAs increased the relative expression of the NF-κB subunit 1 gene, suggesting complex, concentration-dependent effects on these signaling pathways. mdpi.com

Anti-inflammatory Mechanisms in Cell Culture Models

The anti-inflammatory properties of CLA isomers are a significant area of investigation. The mechanisms appear to involve the modulation of inflammatory mediators and the functions of immune cells. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the related compound 13-KODE has been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov

Furthermore, 13-KODE treatment resulted in a dose-dependent reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), at both the mRNA and protein levels in LPS-stimulated macrophages. researchgate.netnih.gov This suggests a transcriptional and translational regulation of key inflammatory cytokines.

In a different model using cultured endothelial cells (EA.hy926), the cis-9, trans-11 CLA isomer significantly decreased the secretion of several chemokines and interleukins, including MCP-1, IL-6, IL-8, and RANTES. mdpi.com The trans-10, cis-12 isomer also reduced MCP-1 and RANTES but, conversely, increased the concentration of IL-6. mdpi.com These findings highlight that different CLA isomers can exert distinct effects on inflammatory mediator production.

Table 1: Anti-inflammatory Effects of Related Compounds in Cell Culture Models

| Compound/Isomer | Cell Line | Key Findings |

|---|---|---|

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 Macrophages | Inhibition of LPS-induced NO, iNOS, TNF-α, and IL-1β production. nih.govnih.gov |

| cis-9, trans-11 CLA | EA.hy926 Endothelial Cells | Decreased secretion of MCP-1, IL-6, IL-8, and RANTES. mdpi.com |

Antioxidant Properties and Radical Scavenging Activity

Effects on Lipid Metabolism in Cell Lines and Animal Models

Conjugated linoleic acids are widely studied for their effects on lipid metabolism, including adipogenesis (fat cell formation) and lipolysis (the breakdown of fats). Studies in animal models have shown that dietary supplementation with a mixture of CLA isomers can lead to a significant reduction in adiposity. nih.gov In mice, a diet supplemented with 0.5% (w/w) mixed CLA isomers resulted in a 60% loss of body fat over 30 days, an effect attributed to increased lipolysis and fat oxidation. nih.gov

In vitro studies using the 3T3-L1 preadipocyte cell line, a common model for studying adipogenesis, have provided further mechanistic insights. Although direct studies on this compound are lacking, research on other bioactive compounds has demonstrated the modulation of key adipogenic transcription factors. For instance, compounds that inhibit adipogenesis often do so by down-regulating the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of fat cell differentiation. Conversely, compounds that promote lipolysis often act by increasing the activity of enzymes like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). mdpi.com

Immunomodulatory Roles in Non-Human Systems

Beyond their anti-inflammatory effects, CLAs have demonstrated broader immunomodulatory activities in various animal models. nih.gov Dietary supplementation with CLA has been shown to affect both innate and adaptive immune responses. nih.gov In mice, CLA has been reported to enhance ex vivo lymphocyte proliferation and the production of Interleukin-2 (IL-2). nih.gov In contrast, studies in rats have shown that CLA can decrease the production of TNF-α and Interleukin-6 (IL-6). nih.gov

Furthermore, different CLA isomers may have distinct effects on the immune system. The cis-9, trans-11 and trans-10, cis-12 isomers have been shown to have differential effects on T cell populations and the production of various immunoglobulin subclasses in animal studies. nih.gov These findings suggest that the specific isomeric composition of CLA is a critical determinant of its immunomodulatory outcome.

Impact on Cellular Proliferation and Apoptosis (In vitro studies on cancer cell lines)

The potential for fatty acid derivatives to influence cancer cell proliferation and induce apoptosis (programmed cell death) is an active area of research. A study on a structurally similar compound, 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), demonstrated significant cytotoxic activity against human ovarian cancer (HRA) cells. nih.gov This compound was shown to induce apoptosis through the mitochondrial pathway. nih.gov

The key observations for 9-EE-KODE-induced apoptosis in HRA cells included:

Intracellular DNA fragmentation. nih.gov

Surface exposure of phosphatidylserine. nih.gov

Increased activity of caspases-3 and -7. nih.gov

Dissipation of the mitochondrial membrane potential. nih.gov

Release of cytochrome c from the mitochondria into the cytosol. nih.gov

Down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax. nih.gov

These findings indicate that compounds with a similar conjugated ketodiene structure may have the potential to be investigated as anti-cancer agents that act by triggering the intrinsic apoptotic pathway.

Table 2: Pro-Apoptotic Effects of 9-Oxo-(10E,12E)-octadecadienoic acid in HRA Cancer Cells

| Apoptotic Marker | Observation in 9-EE-KODE Treated HRA Cells |

|---|---|

| DNA Integrity | Fragmentation observed. nih.gov |

| Caspase Activity | Increased Caspase-3/7 activity. nih.gov |

| Mitochondrial Potential | Dissipation of membrane potential. nih.gov |

| Cytochrome c | Release into cytosol. nih.gov |

Interaction with Biological Receptors and Enzymes

The biological effects of fatty acids and their derivatives are often mediated by their interaction with nuclear receptors and enzymes. One of the key targets for conjugated fatty acids is the family of peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid and glucose metabolism. The related compound, 9-Oxo-10(E),12(E)-octadecadienoic acid, has been identified as a potent agonist for PPARα. researchgate.net Activation of PPARα is known to increase the expression of genes involved in fatty acid oxidation, thereby contributing to a reduction in triglyceride accumulation.

In addition to nuclear receptors, certain fatty acid derivatives can interact with and modulate the activity of enzymes. For example, hydroxy-octadecatrienoic acid methyl esters, which are structurally related to the subject compound, have been shown to inhibit the activity of soybean lipoxygenase. nih.gov Lipoxygenases are enzymes involved in the production of inflammatory mediators, and their inhibition is a mechanism of anti-inflammatory action.

Role in Specific Physiological Processes in Model Organisms

The precise role of this compound in specific physiological processes within model organisms, such as insect pheromone biosynthesis and plant defense mechanisms, is not extensively detailed in current scientific literature. However, by examining the broader context of fatty acid metabolism in these organisms, we can infer its potential significance.

Insect Pheromone Biosynthesis:

Many insect pheromones, particularly those of lepidopteran species (moths and butterflies), are derived from fatty acids. nih.govdntb.gov.uaresearchgate.net The biosynthetic pathways often involve modifications of common fatty acids like palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2) through a series of desaturation, chain-shortening, reduction, and sometimes acetylation or oxidation steps. researchgate.netoup.com The resulting pheromone components are typically C10 to C18 alcohols, aldehydes, or acetate esters with specific double bond positions and configurations (Z or E), which are critical for species-specific communication. oup.com

While direct evidence for the involvement of this compound is scarce, it is plausible that as a geometric isomer of methyl linoleate (B1235992), it could serve as a precursor or an intermediate in the biosynthesis of certain insect pheromones. The enzymatic machinery within insects, such as desaturases and reductases, is responsible for creating the specific double bond patterns and functional groups of pheromones. nih.gov The gut metabolomes of some lepidopteran pests have been found to contain fatty acid derivatives, including ethyl (9Z,12Z)-9,12-octadecadienoate, which are considered primary metabolites for pheromone biosynthesis. researchgate.net This suggests that C18:2 dienoic acid esters are relevant in these pathways.

Plant Defense Mechanisms:

In plants, fatty acid derivatives play crucial roles in defense signaling against pathogens and herbivores. Linoleic acid and α-linolenic acid are key precursors for the synthesis of a class of signaling molecules called oxylipins, which includes jasmonates. These compounds are central to the activation of defense gene expression. While the direct role of this compound in these pathways is not explicitly documented, fatty acid esters of hydroxy fatty acids (FAHFAs), such as the linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA), have been identified as anti-inflammatory lipids in plants. nih.gov This indicates that esters of linoleic acid and its isomers are involved in modulating immune responses. The specific configuration of the double bonds in fatty acids can influence their biological activity and the signaling pathways they trigger.

Stereoisomer-Specific Biological Activities and Structure-Activity Relationships

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For unsaturated fatty acids and their esters, the geometric isomerism (cis/trans or Z/E) of the double bonds significantly influences their physical properties and how they interact with biological systems.

While specific comparative studies on the biological activities of the different stereoisomers of methyl octadeca-9,12-dienoate are limited, the principle of stereoisomer-specific activity is well-established for other fatty acids. For instance, conjugated linoleic acids (CLAs), which are isomers of linoleic acid, exhibit distinct biological effects depending on the geometry of their conjugated double bonds. The trans-10, cis-12 CLA isomer, for example, has been shown to affect lipid metabolism in bovine mammary epithelial cells, leading to a reduction in milk fat content. nih.gov This highlights that subtle changes in the double bond configuration can lead to significant differences in physiological outcomes.

The structure-activity relationship of fatty acid esters is tied to their three-dimensional shape. Cis double bonds introduce a kink in the fatty acid chain, while trans double bonds result in a more linear structure, similar to that of saturated fatty acids. These structural differences affect how the molecules are incorporated into cell membranes, how they are metabolized by enzymes, and how they interact with cellular receptors.

In the context of this compound, the combination of a cis double bond at the 9th position and a trans double bond at the 12th position will confer a unique three-dimensional structure compared to its other geometric isomers:

Methyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl linoleate): Contains two cis double bonds.

Methyl (9E,12E)-octadeca-9,12-dienoate (Methyl linoelaidate): Contains two trans double bonds.

Methyl (9E,12Z)-octadeca-9,12-dienoate: Contains a trans double bond at the 9th position and a cis double bond at the 12th position.

The table below summarizes the common geometric isomers of methyl octadeca-9,12-dienoate.

| Isomer Name | Abbreviation | Double Bond Configuration |

| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Methyl linoleate | cis, cis |

| This compound | cis, trans | |

| Methyl (9E,12Z)-octadeca-9,12-dienoate | trans, cis | |

| Methyl (9E,12E)-octadeca-9,12-dienoate | Methyl linoelaidate | trans, trans |

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis from Precursors (e.g., linoleic acid, ricinoleic acid)

The laboratory synthesis of Methyl (9Z,12E)-octadeca-9,12-dienoate can be achieved from several precursors, most notably through the esterification of its corresponding carboxylic acid, (9Z,12E)-octadeca-9,12-dienoic acid. A common method involves the acylation of (9Z,12E)-octadeca-9,12-dienoic acid with methanol (B129727). To drive the reaction to completion, the dienoic acid is often first converted to its more reactive acid chloride derivative. This is then reacted with methanol in an anhydrous solvent like dichloromethane, typically in the presence of a base such as triethylamine (B128534) at a reduced temperature (e.g., 0°C) to neutralize the liberated hydrochloric acid. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the final product is purified by flash chromatography.

While direct synthesis from the abundant and structurally similar linoleic acid (which has a 9Z,12Z configuration) primarily involves isomerization methods (discussed in section 7.3), ricinoleic acid ((12R,9Z)-12-hydroxyoctadec-9-enoic acid) presents a potential, though more complex, synthetic route. A patented method for a related conjugated isomer, methyl 9Z,11E-octadecadienoate, demonstrates a strategy that could be adapted. This involves the elimination reaction of a ricinoleic acid derivative, specifically the methyl ester of 12-bromo-9Z-octadecenoic acid, using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com This process shows high positional and stereospecificity. google.com A similar strategy targeting the (9Z,12E) isomer would require the appropriate placement of a leaving group to facilitate the formation of the double bond at the 12-position with E-geometry.

Table 1: Comparison of Synthetic Precursors

| Precursor | Common Synthetic Approach | Key Considerations |

|---|---|---|

| (9Z,12E)-octadeca-9,12-dienoic acid | Direct esterification with methanol, often via the acid chloride | Relatively straightforward; requires the availability of the specific dienoic acid isomer. |

| Linoleic acid (9Z,12Z) | Isomerization (catalytic or photochemical) followed by separation | Yields a mixture of isomers requiring purification; starting material is readily available. nih.govresearchgate.net |

Stereoselective Synthesis Approaches for Specific Isomers

Achieving a high yield of the specific (9Z,12E) isomer necessitates stereoselective synthesis strategies that control the geometry of the double bonds. While the isomerization of methyl linoleate (B1235992) often results in a mixture of geometric isomers, separating the desired (9Z,12E) isomer can be challenging due to the similar physical properties of the different isomers.

One approach to obtain specific isomers is through the alkali-isomerization of purified methyl linoleate. This process, when carried out under controlled conditions, can produce a mixture of conjugated linoleic acid methyl esters, primarily the cis-9,trans-11 and trans-10,cis-12 isomers. researchgate.net These can then be separated by techniques such as low-temperature crystallization. researchgate.net While this method is effective for conjugated isomers, obtaining the non-conjugated (9Z,12E) isomer in high purity from such mixtures requires more sophisticated separation techniques like high-performance liquid chromatography (HPLC). nih.gov

More advanced stereoselective syntheses would involve building the molecule from smaller fragments using reactions that control the stereochemistry of the forming double bonds, such as the Wittig reaction or other modern cross-coupling methodologies. However, for a long-chain fatty acid ester like this, such multi-step total syntheses are often less practical for large-scale production compared to the modification of readily available natural precursors.

Photoisomerization and Other Catalytic Methods for Isomer Production

The most common method for producing various geometric isomers of octadecadienoates, including the (9Z,12E) form, is through the isomerization of the readily available methyl linoleate ((9Z,12Z)-octadeca-9,12-dienoate). These methods typically generate a mixture of isomers, from which the desired compound must be isolated.

Photoisomerization: The cis-trans isomerization of the double bonds in methyl linoleate can be induced by photolysis. For instance, irradiation with a low-pressure mercury lamp in the presence of a sensitizer (B1316253) like di-tert-butyl ketone and a thiol such as β-mercaptoethanol can lead to the formation of a mixture of isomers. researchgate.net Thiyl radicals, generated photochemically, can catalyze the cis-trans isomerization of the double bonds in methyl linoleate. nih.gov This process involves the reversible addition of the thiyl radical to the double bonds, allowing for rotation around the carbon-carbon single bond before the radical is eliminated, leading to a change in stereochemistry. nih.gov The final composition of the isomer mixture depends on the reaction conditions, including the concentrations of the substrate and the thiol. researchgate.net

Catalytic Isomerization: Various transition metal catalysts are effective for the isomerization of the double bonds in fatty acid esters. For example, rhodium and ruthenium-based catalysts have been shown to isomerize methyl linoleate. rsc.org These catalytic processes can also lead to the conjugation of the double bonds, in addition to cis-trans isomerization. The specific products formed depend on the catalyst, ligands, and reaction conditions. For instance, heating trilinolein (B126924) at high temperatures (140-220°C) can cause thermal isomerization, with the formation of trans isomers increasing with temperature. rsc.org

Table 2: Isomerization Methods for Methyl Linoleate

| Method | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|

| Photoisomerization | Di-tert-butyl ketone, β-mercaptoethanol, UV light | Mixture of geometric isomers (cis-trans, trans-cis, trans-trans) | researchgate.net |

| Thiyl Radical-Induced Isomerization | Thiyl radicals (e.g., from MECH) | Mixture of linoleic-type isomers | nih.gov |

| Catalytic Isomerization | Ruthenium-nickel supported catalysts | Isomerization and conjugation of double bonds | rsc.org |

Preparation of Isotopically Labeled Analogs for Metabolic Tracing Studies

To study the metabolic fate of this compound, isotopically labeled analogs are invaluable research tools. The synthesis of (9Z, 12E)-[1-¹³C]-octadeca-9,12-dienoic acid has been reported, which can then be esterified to produce the corresponding labeled methyl ester. This multi-step synthesis starts from simpler precursors and introduces the ¹³C label at a specific position, in this case, the carboxyl carbon. The synthesis of the trans bromo precursors for the labeling is achieved using copper-catalyzed couplings, and the fatty acids are then obtained via their nitrile derivatives. Such labeled compounds allow for their unambiguous detection and quantification in complex biological samples using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing insights into their absorption, distribution, metabolism, and excretion.

Synthesis of Conjugates and Prodrugs as Research Tools (e.g., cationic lipids for Lipid Nanoparticles)

The unique structural properties of this compound make it an attractive building block for the synthesis of more complex molecules for research, such as cationic lipids for the formulation of lipid nanoparticles (LNPs). Cationic lipids are essential components of LNPs used for the delivery of nucleic acid-based therapeutics like siRNA and mRNA. mdpi.com

Biotechnological Production and Non Clinical/industrial Applications

Microbial Fermentation Strategies for Enhanced Production

The biotechnological production of conjugated linoleic acids, including the (9Z,12E) isomer, primarily involves microbial fermentation. Various microorganisms, particularly lactic acid bacteria (LAB), bifidobacteria, and propionibacteria, have demonstrated the ability to convert linoleic acid into CLA. researchgate.netsigmaaldrich.com The mechanism of action involves a multienzymatic system within these microbes that isomerizes the double bonds of linoleic acid. researchgate.net

Research has shown that different bacterial strains produce varying isomer profiles. While the c9,t11 isomer is often the major product of microbial synthesis, other isomers, including (9Z,12E)-octadeca-9,12-dienoate, can also be generated. nih.govresearchgate.net The production of specific isomers is highly dependent on the microbial strain and the fermentation conditions. For instance, studies on various Lactobacillus and Bifidobacterium species have highlighted the diversity in CLA isomer production. nih.govfrontiersin.org However, specific strategies to enhance the yield of the (9Z,12E) isomer through microbial fermentation are not yet well-established, as research has predominantly focused on maximizing the total CLA content or the principal bioactive isomers. nih.govnih.gov

Enzymatic Conversion and Biocatalysis for Isomer-Specific Synthesis

Enzymatic conversion offers a more controlled approach to the synthesis of specific CLA isomers. Linoleate (B1235992) isomerases, the key enzymes in this process, can be isolated from microbial sources and used for the biocatalysis of linoleic acid to CLA. nih.gov This method holds the potential for isomer-specific synthesis, which is a significant advantage over chemical synthesis methods that typically yield a complex mixture of isomers. nih.gov

Crude enzyme preparations from various bacterial strains have been shown to primarily produce the c9,t11-CLA isomer. nih.govresearchgate.net The kinetics of the enzymatic conversion are complex and are influenced by factors such as the source of the enzyme, substrate concentration, and reaction conditions. nih.gov While the enzymatic production of CLA is a promising field, further research is needed to isolate and characterize enzymes that can specifically synthesize Methyl (9Z,12E)-octadeca-9,12-dienoate with high selectivity and yield.

Optimization of Production Methods for Higher Yields and Isomer Purity

Optimizing production methods is crucial for achieving higher yields and purity of specific CLA isomers like this compound. Key parameters in microbial fermentation that can be optimized include the choice of microbial strain, composition of the culture medium, pH, temperature, and incubation time. nih.govrifst.ac.irresearchgate.net For instance, the concentration of the substrate, linoleic acid, has been shown to have a significant impact on CLA production. nih.gov

In chemical synthesis, such as alkali isomerization, reaction temperature and time are critical factors that influence the isomer distribution. frontiersin.orgrifst.ac.ir For example, one study on the optimization of CLA production from soybean oil determined that a temperature of 150°C and a reaction time of 140 minutes were optimal for the production of c9,t11 and t10,c12 isomers. nih.gov

Purification of the desired isomer from the resulting mixture is another critical step. Techniques like low-temperature crystallization and urea-inclusion crystallization have been employed to separate different CLA isomers. frontiersin.orgresearchgate.net These methods, combined with optimized production processes, are essential for obtaining high-purity this compound for specific applications.

Role in Functional Food Development (as a component, not dosage/administration)

Conjugated linoleic acids are recognized as potential functional food ingredients due to their various reported health benefits. researchgate.netnih.govrsc.org While the majority of studies have focused on the effects of the c9,t11 and t10,c12 isomers, the inclusion of a mixture of CLA isomers, potentially containing this compound, in food products is an area of active research. nih.govnih.gov

Applications in Animal Nutrition and Feed Science

The supplementation of animal feed with conjugated linoleic acids has been a significant area of research in animal nutrition. Studies have shown that dietary CLA can influence body composition, immune response, and the fatty acid profile of meat and dairy products in various animal species. psu.edutwinwoodcattle.comresearchgate.net